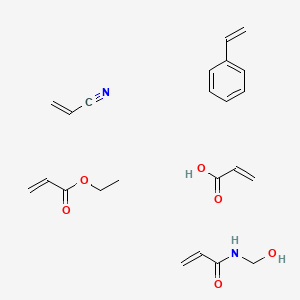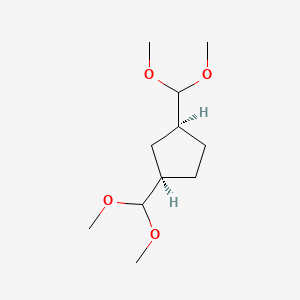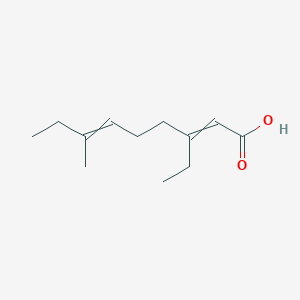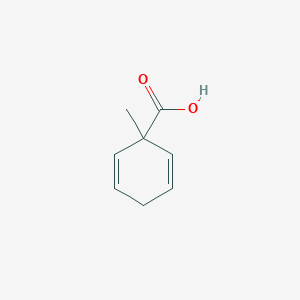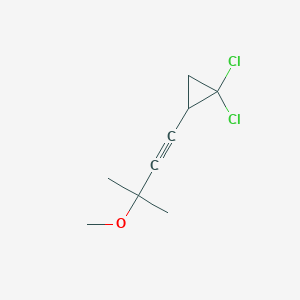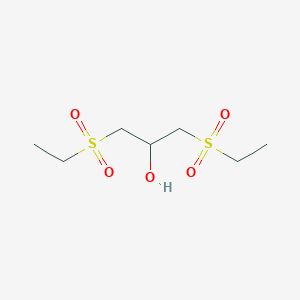
7-Methoxynaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO3S. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a sulfonyl chloride group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonation of 7-methoxynaphthalene followed by chlorination. The process can be summarized as follows:
Sulfonation: 7-Methoxynaphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 1st position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form 7-methoxynaphthalene-1-sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
7-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Mecanismo De Acción
The mechanism of action of 7-Methoxynaphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
7-Methoxynaphthalene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2nd position.
6-Methoxynaphthalene-2-sulfonyl chloride: Similar structure but with the methoxy group at the 6th position and the sulfonyl chloride group at the 2nd position
Uniqueness: 7-Methoxynaphthalene-1-sulfonyl chloride is unique due to the specific positioning of the methoxy and sulfonyl chloride groups, which influences its reactivity and the types of derivatives it can form. This unique structure makes it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
56875-61-7 |
|---|---|
Fórmula molecular |
C11H9ClO3S |
Peso molecular |
256.71 g/mol |
Nombre IUPAC |
7-methoxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO3S/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16(12,13)14/h2-7H,1H3 |
Clave InChI |
JQOAPMZPGOGRNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)

